An In-depth Technical Guide to (R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural composition, featuring a pyrimidin-4-amine core linked to a chiral tetrahydrofuran moiety via an ether bond, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis pathway with experimental protocols, and a discussion of its current and potential applications in the pharmaceutical industry.
Core Chemical Properties
(R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine, with the CAS Number 1431654-84-0, is a chiral molecule possessing a defined stereochemistry at the 3-position of the tetrahydrofuran ring.[1][2] This stereospecificity is crucial as it can significantly influence the compound's interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C8H11N3O2 | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Purity | Commercially available up to 95% | [2] |
| InChI Key | KGKKJBGTPCYPGY-ZCFIWIBFSA-N | [2] |
Predicted Physicochemical Properties
Due to the limited availability of direct experimental data, the following properties are estimated based on the compound's structure and data from analogous molecules.
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Solubility : The molecule possesses both polar (amine, ether, pyrimidine nitrogens) and non-polar (hydrocarbon backbone) regions. It is expected to exhibit moderate solubility in polar protic solvents like ethanol and methanol, and limited solubility in non-polar solvents such as hexanes. Its solubility in water is likely to be pH-dependent due to the basicity of the aminopyrimidine ring.
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pKa : The 4-amino group on the pyrimidine ring is the most basic site. The pKa of 2-aminopyrimidine is approximately 3.5.[3] The electron-donating nature of the tetrahydrofuran-3-yloxy group at the 2-position is expected to slightly increase the basicity of the pyrimidine ring nitrogens. Therefore, the pKa of the conjugate acid is estimated to be in the range of 4.0 - 5.0.
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Stability : The tetrahydrofuran ring is generally stable.[4] However, the ether linkage could be susceptible to cleavage under strong acidic conditions. The aminopyrimidine ring is generally stable but can undergo reactions typical of aromatic amines. The compound should be stored in a cool, dry place away from strong oxidizing agents.
Synthesis and Manufacturing
A plausible and efficient synthesis of (R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine can be envisioned through a convergent two-part strategy: the synthesis of the chiral intermediate (R)-tetrahydrofuran-3-ol and its subsequent coupling with a suitable pyrimidine derivative.
Synthesis of Key Intermediates
Part A: Synthesis of (R)-tetrahydrofuran-3-ol
The chiral (R)-tetrahydrofuran-3-ol is a key building block. Several methods for its enantioselective synthesis have been reported, often starting from readily available chiral precursors like malic acid or tartaric acid.[5] A common approach involves the reduction of a chiral 4-halo-3-hydroxybutyric acid ester followed by intramolecular cyclization.[6][7]
Part B: Synthesis of 2-chloro-pyrimidin-4-amine
This intermediate can be synthesized from commercially available starting materials. A common method involves the chlorination of 2-hydroxypyrimidin-4-amine or the reaction of a suitable pyrimidine precursor with a chlorinating agent.[8]
Coupling and Final Product Formation
The final step involves the nucleophilic substitution of the chlorine atom in 2-chloro-pyrimidin-4-amine with the hydroxyl group of (R)-tetrahydrofuran-3-ol. This is typically carried out in the presence of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide.
Caption: Synthetic workflow for (R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine.
Detailed Experimental Protocol (Plausible)
Step 1: Synthesis of (R)-tetrahydrofuran-3-ol
This protocol is based on established methods for the synthesis of chiral 3-hydroxytetrahydrofuran.[5][6]
-
Esterification and Halogenation of (R)-Malic Acid: (R)-Malic acid is first converted to its corresponding diester. This is followed by a selective reduction and halogenation to yield a chiral 4-halo-3-hydroxybutyric acid ester.
-
Reduction: The ester is then reduced using a suitable reducing agent, such as sodium borohydride, to afford the corresponding chiral 4-halo-1,3-butanediol.[6]
-
Cyclization: The chiral diol undergoes intramolecular Williamson ether synthesis upon treatment with a base to yield (R)-tetrahydrofuran-3-ol.[6]
Step 2: Synthesis of 2-chloro-pyrimidin-4-amine
This protocol is based on general methods for the synthesis of chloropyrimidines.[8]
-
Starting Material: Commercially available 2,4-dichloropyrimidine.
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Amination: Selective amination at the 4-position is achieved by reacting 2,4-dichloropyrimidine with ammonia in a suitable solvent at controlled temperature. The greater reactivity of the chlorine at the 4-position allows for this selective substitution.
Step 3: Coupling of (R)-tetrahydrofuran-3-ol and 2-chloro-pyrimidin-4-amine
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Reaction Setup: To a solution of (R)-tetrahydrofuran-3-ol in an anhydrous aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium alkoxide.
-
Nucleophilic Substitution: Add a solution of 2-chloro-pyrimidin-4-amine in the same anhydrous solvent to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired (R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[9][10] The 4-aminopyrimidine moiety, in particular, is a key pharmacophore in many kinase inhibitors.[11][12]
The incorporation of the chiral (R)-tetrahydrofuran-3-yloxy group at the 2-position of the pyrimidin-4-amine core serves several strategic purposes in drug design:
-
Improved Physicochemical Properties: The tetrahydrofuran moiety can enhance solubility and modulate lipophilicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
-
Vectorial Exit and Target Engagement: The chiral ether linkage can provide a specific three-dimensional orientation for the molecule, allowing for precise interactions with the target protein's binding site. This can lead to increased potency and selectivity.
-
Reduced Off-Target Effects: By occupying specific regions of the binding pocket, the tetrahydrofuran group can prevent interactions with other related proteins, thereby reducing the potential for off-target effects and associated toxicity.
While specific applications of (R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine are not extensively documented in publicly available literature, its structural motifs are present in a number of patented compounds, particularly in the area of kinase inhibitors for oncology.[13] It is a key intermediate in the synthesis of more complex molecules that target various protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.
Caption: Potential applications of (R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine.
Conclusion
(R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine is a strategically important building block in modern medicinal chemistry. Its combination of a pharmacologically active aminopyrimidine core with a chiral tetrahydrofuran side chain offers a versatile platform for the design and synthesis of novel therapeutic agents. While detailed public data on this specific compound is limited, a thorough understanding of its constituent parts and general synthetic methodologies allows for the development of robust synthetic routes and provides a strong basis for its application in the discovery of new and improved drugs, particularly in the field of oncology. Further research into the biological activities of derivatives of this compound is warranted and holds promise for future therapeutic advancements.
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